tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate
CAS No.:
Cat. No.: VC14635967
Molecular Formula: C11H18N4O4
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate -](/images/structure/VC14635967.png)
Specification
Molecular Formula | C11H18N4O4 |
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Molecular Weight | 270.29 g/mol |
IUPAC Name | tert-butyl N-(5-nitro-2-propan-2-ylpyrazol-3-yl)carbamate |
Standard InChI | InChI=1S/C11H18N4O4/c1-7(2)14-8(6-9(13-14)15(17)18)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,16) |
Standard InChI Key | PCTSKRLCMYGDQO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Introduction
tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate is a complex organic compound belonging to the class of carbamates. It features a tert-butyl group, a nitro group, and a pyrazole ring, which are key structural components contributing to its chemical and biological properties. The molecular formula of this compound is C11H18N4O4, with a molecular weight of approximately 270.29 g/mol .
Synthesis and Preparation
The synthesis of tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. This reaction often takes place in organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like triethylamine or pyridine. The reaction conditions are usually mild, conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
For industrial production, continuous flow synthesis is a preferred method. This approach allows for better control over reaction conditions, higher yields, and improved product purity. Automated systems and advanced purification techniques are used to ensure the high quality of the final product.
Chemical Reactions and Transformations
tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate can undergo several chemical reactions:
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Oxidation: The nitro group can be oxidized to form nitroso or higher oxidation state derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Biological Activity and Applications
This compound exhibits significant biological activity, primarily through its interactions with various molecular targets:
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Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to oxidative stress and inflammation. The nitro group can participate in redox reactions, influencing enzyme activity.
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Receptor Modulation: It may modulate receptor functions by engaging in hydrogen bonding with specific proteins, thereby altering their activity.
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Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound have shown promise as antimicrobial agents against various bacterial strains.
Comparison with Similar Compounds
Compound Name | Structural Characteristics | Unique Features |
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tert-butyl (1-isopropyl-4-nitro-1H-pyrazol-5-yl)carbamate | Nitro group at position 4 | Different substitution pattern affecting reactivity |
tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate | Nitro group at position 3 | Variations in biological activity due to position |
tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate | Methyl instead of isopropyl group | Distinct interactions due to different alkyl substituents |
These comparisons highlight how variations in the nitro group position and alkyl substituents can influence both chemical reactivity and biological activity.
Research Findings and Applications
Recent studies have demonstrated the compound's potential in anti-inflammatory applications, with significant inhibition of the p38 MAPK pathway. It showed an IC50 value of 53 nM on p38 enzyme inhibition, indicating potential for therapeutic use.
In antimicrobial studies, derivatives of pyrazole compounds have shown moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications could enhance efficacy.
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